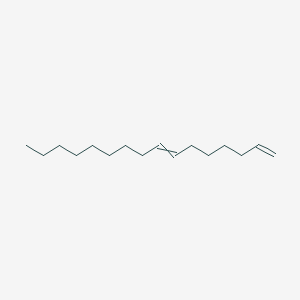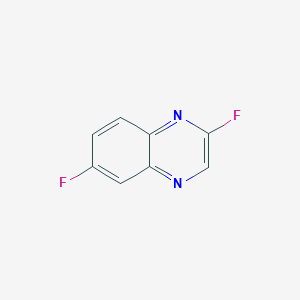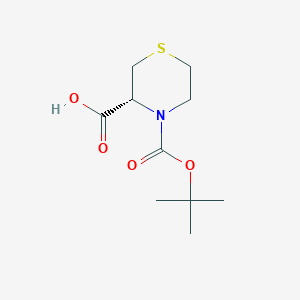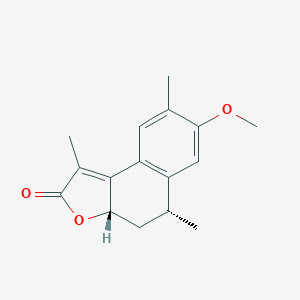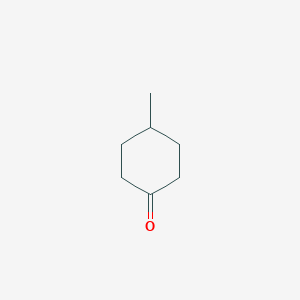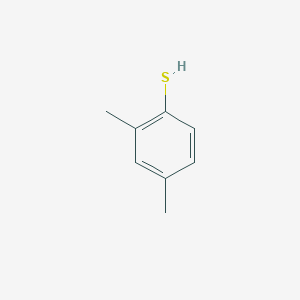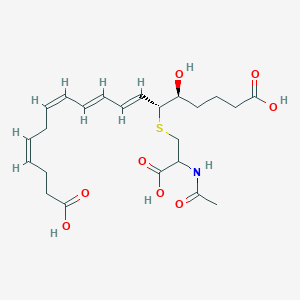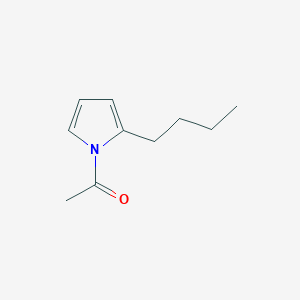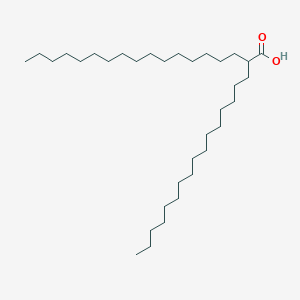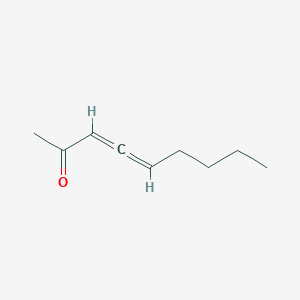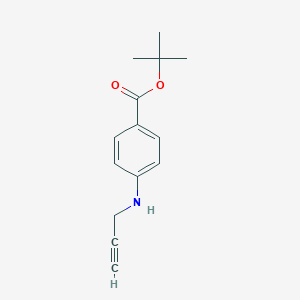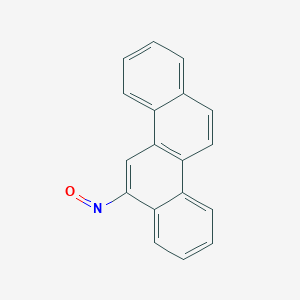
6-Nitrosochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrosochrysene (6-NC) is a polycyclic aromatic hydrocarbon that has been identified as a potent mutagen and carcinogen. It is a member of the nitroso derivatives of polycyclic aromatic hydrocarbons (PAHs) that are formed during combustion processes and are present in cigarette smoke, diesel exhaust, and other environmental pollutants. 6-NC is of particular interest due to its ability to induce tumors in experimental animals and its potential role in human cancer development.
Wirkmechanismus
The mechanism of action of 6-Nitrosochrysene involves its metabolism by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA and other macromolecules. This can lead to the formation of DNA adducts and mutations that can initiate and promote cancer development. 6-Nitrosochrysene has also been shown to generate reactive oxygen species that can induce oxidative stress and damage cellular components.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Nitrosochrysene are primarily related to its ability to induce DNA damage and oxidative stress. This can lead to cellular dysfunction and death, as well as the development of mutations and genetic alterations that can promote cancer development. 6-Nitrosochrysene has also been shown to affect various signaling pathways and gene expression patterns, leading to changes in cellular behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Nitrosochrysene in lab experiments include its well-established synthesis method, its potent mutagenic and carcinogenic properties, and its ability to induce DNA damage and oxidative stress. However, the limitations of using 6-Nitrosochrysene include its potential toxicity and the need for careful handling and disposal. In addition, the use of 6-Nitrosochrysene may not fully reflect the complexity of PAH-induced carcinogenesis in vivo, as other factors such as inflammation, immune response, and epigenetic alterations may also play a role.
Zukünftige Richtungen
For research on 6-Nitrosochrysene include further elucidation of its mechanism of action and its role in PAH-induced carcinogenesis. This may involve the development of new methods for detecting and quantifying 6-Nitrosochrysene and its metabolites in biological samples, as well as the investigation of its effects on various signaling pathways and gene expression patterns. In addition, the use of 6-Nitrosochrysene in combination with other environmental pollutants and risk factors may provide insights into the complex interactions that contribute to cancer development. Finally, the development of new therapeutic strategies that target the effects of 6-Nitrosochrysene and other PAHs may have important implications for cancer prevention and treatment.
Synthesemethoden
The synthesis of 6-Nitrosochrysene involves the reaction of chrysene with nitric acid and sulfuric acid. The resulting product is purified by column chromatography to obtain pure 6-Nitrosochrysene. The synthesis of 6-Nitrosochrysene has been well-established in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
6-Nitrosochrysene has been widely used as a tool to study the mechanisms of PAH-induced carcinogenesis. It has been shown to induce DNA adducts and mutations in vitro and in vivo, leading to genetic alterations that can initiate and promote cancer development. 6-Nitrosochrysene has also been used to study the role of oxidative stress in PAH-induced carcinogenesis, as it can generate reactive oxygen species that can damage DNA and other cellular components.
Eigenschaften
CAS-Nummer |
113202-71-4 |
|---|---|
Produktname |
6-Nitrosochrysene |
Molekularformel |
C18H11NO |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
6-nitrosochrysene |
InChI |
InChI=1S/C18H11NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H |
InChI-Schlüssel |
BGCUVRJKBSXIDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O |
Andere CAS-Nummern |
113202-71-4 |
Synonyme |
6-NITROSO-CHRYSENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



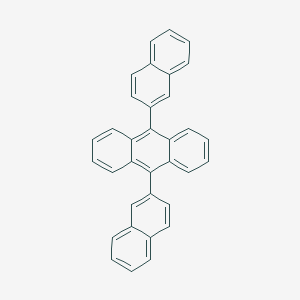
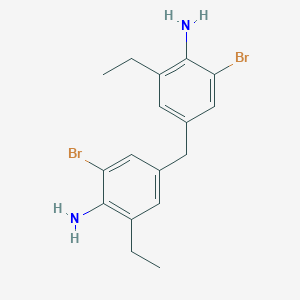
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
